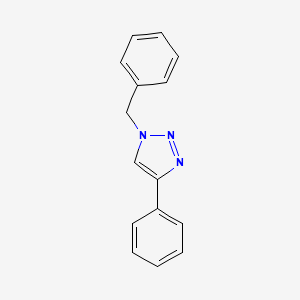

1-Benzyl-4-phenyl-1,2,3-triazole

Description

BenchChem offers high-quality 1-Benzyl-4-phenyl-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-phenyl-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

108717-96-0 |

|---|---|

Molecular Formula |

C15H13N3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-benzyl-4-phenyltriazole |

InChI |

InChI=1S/C15H13N3/c1-3-7-13(8-4-1)11-18-12-15(16-17-18)14-9-5-2-6-10-14/h1-10,12H,11H2 |

InChI Key |

GANAQXGHGKBVKP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 1-Benzyl-4-phenyl-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-Benzyl-4-phenyl-1,2,3-triazole. The document consolidates key experimental data and methodologies to support further research and development activities involving this compound.

Molecular Structure and Properties

1-Benzyl-4-phenyl-1,2,3-triazole (C15H13N3) is a disubstituted triazole with a molecular weight of 235.28 g/mol .[1] The core of the molecule is a five-membered 1,2,3-triazole ring, which is substituted at the 1-position with a benzyl (B1604629) group and at the 4-position with a phenyl group. The presence of these aromatic rings significantly influences the molecule's properties, including its potential for biological activity.

Crystallographic Data

The crystal structure of 1-benzyl-4-phenyl-1,2,3-triazole has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P21/c.[2][3] The bond distances and angles within the molecule do not show any large deviations from expected values.[2][3] An ORTEP plot of the molecule confirms its three-dimensional structure.[2][3]

| Crystallographic Parameter | Value |

| Molecular Formula | C15H13N3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 12.49 Å |

| b | 8.094(3) Å |

| c | 25.62(1) Å |

| β | 93.80(4)° |

| V | 1249 ų |

| Z | 4 |

| R(F) | 0.038 |

Table 1: Crystallographic data for 1-Benzyl-4-phenyl-1,2,3-triazole.[2][3]

Spectroscopic Data

The identity and purity of 1-Benzyl-4-phenyl-1,2,3-triazole can be confirmed using various spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are characteristic of the molecular structure.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.81 - 7.79 | m | 2H | Ar-H | |

| 7.66 | s | 1H | C=CH | |

| 7.42 - 7.30 | m | 8H | Ar-H | |

| 5.58 | s | 2H | CH₂ |

Table 2: ¹H NMR spectral data for 1-Benzyl-4-phenyl-1,2,3-triazole.[4][5]

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| 148.1 | |

| 134.6 | |

| 130.4 | |

| 129.1 | |

| 128.8 | |

| 128.7 | |

| 128.1 | |

| 128.0 | |

| 125.6 | |

| 119.5 | |

| 54.1 |

Table 3: ¹³C NMR spectral data for 1-Benzyl-4-phenyl-1,2,3-triazole.[4][5]

1.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of 1-Benzyl-4-phenyl-1,2,3-triazole typically shows the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+).[4][6]

1.2.3. Infrared (IR) Spectroscopy

The FT-IR spectrum of 1-Benzyl-4-phenyl-1,2,3-triazole shows characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

Experimental Protocols

The most common and efficient method for the synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8]

Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole via CuAAC

This protocol describes a general procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole from benzyl azide (B81097) and phenylacetylene (B144264).[7]

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of NaHCO₃

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Reaction Workflow:

Caption: Experimental workflow for the synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of t-BuOH and water.[7]

-

Catalyst Addition: To this solution, add copper(II) sulfate pentahydrate (0.05 mmol) followed by sodium ascorbate (0.1 mmol). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.[7]

-

Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) and is typically complete within 1-4 hours.[7]

-

Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane.[7]

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ followed by brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.[7]

Biological Activity and Signaling Pathways

Derivatives of 1-benzyl-4-phenyl-1,2,3-triazole have shown a range of biological activities, indicating their potential as scaffolds for drug development.

Anticancer Activity

Certain derivatives of this triazole have demonstrated potent antiproliferative activity against various cancer cell lines.[9][10] One mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

References

- 1. 1-Benzyl-4-phenyl-1,2,3-triazole | C15H13N3 | CID 11310894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Huisgen 1,3-Dipolar Cycloaddition: A Technical Guide to Triazole Synthesis for Drug Discovery

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile class of chemical reactions that form the bedrock of modern synthetic chemistry, particularly in the realm of drug development and bioconjugation.[1][2] This reaction facilitates the construction of five-membered heterocyclic rings through the combination of a 1,3-dipole and a dipolarophile.[1][3][4] Its most prominent application is the synthesis of 1,2,3-triazoles from azides and alkynes, a transformation that has been elevated to "click chemistry" status due to its high efficiency, selectivity, and biocompatibility.[5][6][7] This guide provides an in-depth exploration of the core principles of the Huisgen cycloaddition, its key variants, detailed experimental protocols, and quantitative data to empower researchers in their pursuit of novel therapeutics.

Core Concepts and Mechanism

The classical Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving the [4π + 2π] cycloaddition of a 1,3-dipole (a molecule with a delocalized 4π-electron system across three atoms) and a dipolarophile (a 2π-electron system, typically an alkene or alkyne).[1][3] The reaction proceeds thermally, often requiring elevated temperatures, and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles in the case of azides and alkynes).[4][8]

The regioselectivity of the thermal reaction is governed by the electronic properties of the substituents on both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory.[1][3] Generally, the reaction is favored between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[1]

To overcome the limitations of the thermal reaction, two major catalytic and modified versions of the azide-alkyne cycloaddition have been developed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, utilizes a copper(I) catalyst to dramatically accelerate the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction) and exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer.[9][10] This reaction is highly tolerant of a wide range of functional groups and can be performed in aqueous conditions, making it exceptionally suitable for biological applications.[5][6][9] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free alternative to CuAAC, which is crucial for applications in living systems where the cytotoxicity of copper is a concern.[13][14] This reaction employs a strained cyclooctyne (B158145) as the dipolarophile. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide (B81097), allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[13][]

Quantitative Data Comparison

The choice between the thermal, CuAAC, and SPAAC variants of the Huisgen cycloaddition depends on the specific application, desired regioselectivity, and tolerance for a metal catalyst. The following table summarizes key quantitative parameters for each method.

| Parameter | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | None | Copper(I) | None |

| Temperature | Elevated (often > 80 °C) | Room Temperature | Room Temperature / 37 °C |

| Reaction Rate | Slow | Very Fast (10⁷-10⁸ rate acceleration) | Fast |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer | Generally a mixture, but can be influenced by cyclooctyne design |

| Biocompatibility | Limited by high temperature | Limited by copper cytotoxicity | High (metal-free) |

| Typical Yields | Moderate to High | High to Quantitative | High |

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanisms of the different Huisgen cycloaddition variants and a general experimental workflow.

Caption: General mechanism of the Huisgen 1,3-dipolar cycloaddition.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for triazole synthesis via Huisgen cycloaddition.

Experimental Protocols

The following are detailed, generalized protocols for performing CuAAC and SPAAC reactions. Researchers should adapt these protocols based on the specific properties of their substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical small-scale CuAAC reaction.

Materials:

-

Azide-containing compound

-

Terminal alkyne-containing compound

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Solvent (e.g., water, t-butanol/water mixture, DMSO, DMF)

-

Phosphate-buffered saline (PBS) for biological applications

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM solution of CuSO₄ in deionized water.

-

Prepare a 200 mM solution of the THPTA ligand in deionized water.

-

Prepare a 100 mM solution of sodium ascorbate (B8700270) in deionized water. This solution should be made fresh.

-

Dissolve the azide and alkyne substrates in the chosen reaction solvent to a desired concentration (e.g., 10 mM).

-

-

Reaction Setup:

-

In a reaction vessel, add the alkyne solution (1.0 equivalent).

-

Add the azide solution (1.0-1.2 equivalents).

-

To the stirred solution, add the THPTA ligand solution (e.g., 0.1 equivalents).

-

Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.5 equivalents).

-

-

Reaction and Monitoring:

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for a SPAAC reaction, often used for bioconjugation.[13]

Materials:

-

Azide-functionalized molecule (e.g., protein, small molecule)

-

Strained cyclooctyne (e.g., DBCO, DIFO) derivative

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the cyclooctyne reagent

Procedure:

-

Preparation of Reactants:

-

Prepare a solution of the azide-functionalized molecule in the reaction buffer to the desired concentration.

-

Prepare a stock solution of the strained cyclooctyne reagent in DMSO (e.g., 10 mM).

-

-

Reaction Setup:

-

To the solution of the azide-functionalized molecule, add the strained cyclooctyne stock solution. A 5- to 20-fold molar excess of the cyclooctyne is often used for biomolecule labeling.[13]

-

Ensure the final concentration of DMSO is kept low (typically <10%) to maintain the integrity of biological macromolecules.[13]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 4°C with gentle agitation.

-

Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

-

-

Purification:

-

For bioconjugation reactions, remove the excess, unreacted cyclooctyne reagent using a desalting column, dialysis, or size-exclusion chromatography.[13]

-

Concentrate the purified product if necessary.

-

-

Characterization:

-

Characterize the product using appropriate techniques such as mass spectrometry (to confirm conjugation), UV-Vis spectroscopy (if the cyclooctyne or azide has a chromophore), or other relevant analytical methods.

-

Applications in Drug Development

The Huisgen cycloaddition, particularly its CuAAC and SPAAC variants, has become an indispensable tool in drug discovery and development.[5][6] Key applications include:

-

Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large compound libraries for high-throughput screening.[5][6]

-

Bioconjugation: Triazole linkages are stable in biological environments, making them ideal for connecting drugs to targeting moieties like antibodies (to form antibody-drug conjugates, ADCs), peptides, or polymers.[5][16]

-

In Situ Synthesis: The bioorthogonal nature of SPAAC enables the synthesis of therapeutic agents directly within a biological system, allowing for target-templated drug discovery.

-

Drug Delivery: Triazole chemistry is used to functionalize nanoparticles and other drug delivery vehicles to improve their targeting and release properties.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. ijrpc.com [ijrpc.com]

- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Click Chemistry [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 16. axispharm.com [axispharm.com]

The 1,2,3-Triazole Ring: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring system has emerged as a cornerstone in medicinal chemistry, prized for its unique structural characteristics, synthetic accessibility, and profound impact on the pharmacological properties of molecules. This five-membered heterocycle, with its three contiguous nitrogen atoms, is not merely a passive linker but an active contributor to molecular interactions, earning it the title of a "major pharmacophore system."[1] Its prevalence in a wide array of biologically active compounds, from approved drugs to investigational agents, underscores its significance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the singular structural features of the 1,2,3-triazole ring, offering insights into its physicochemical properties, synthetic methodologies, and its multifaceted roles in drug design.

Unique Structural and Physicochemical Properties

The 1,2,3-triazole ring is an aromatic heterocycle, a feature that imparts significant stability.[2][3] This aromaticity arises from the delocalization of six π-electrons across the five-membered ring, where all atoms are sp2 hybridized.[2][3] This inherent stability is a crucial attribute in drug design, rendering the triazole core resistant to metabolic degradation under various physiological conditions, including hydrolysis, oxidation, and reduction.[4][5]

The arrangement of the three nitrogen atoms within the ring gives rise to a substantial dipole moment, a key feature influencing its interaction with biological targets.[5][6] This polarity allows the triazole ring to engage in a variety of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which are critical for molecular recognition and binding affinity to enzymes and receptors.[7][8]

The hydrogen bonding capability of the 1,2,3-triazole ring is particularly noteworthy. The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds of the triazole ring can function as weak hydrogen bond donors.[9][10] This dual functionality allows the triazole moiety to mimic the hydrogen bonding patterns of other functional groups, most notably the amide bond.[9][11]

Quantitative Physicochemical Data

To facilitate a comparative understanding, the following tables summarize key quantitative data for the 1,2,3-triazole ring and its derivatives.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃ | [12] |

| Molar Mass | 69.065 g/mol | [12] |

| Melting Point | 23-25 °C | [12] |

| Boiling Point | 203 °C | [12] |

| pKa (Acidity) | 9.4 | [12] |

| Dipole Moment (1H-tautomer) | ~4.4 - 5.0 D | [4][6] |

| Ionization Energy | 10.06 eV | [2][3] |

Table 1: Physicochemical Properties of Unsubstituted 1,2,3-Triazole

| Bond | Average Bond Length (Å) | Reference(s) |

| N1-N2 | 1.342 - 1.359 (in N1-substituted) | [13] |

| N2-N3 | 1.293 - 1.309 (in N1-substituted) | [13] |

| N-C | ~1.332 | [13] |

| C-C | Varies with substituents | [13] |

Table 2: Representative Bond Lengths in 1,2,3-Triazole Derivatives

Note: Bond lengths and angles can vary depending on the substitution pattern and the crystalline environment.

The 1,2,3-Triazole as a Bioisostere: Mimicking the Amide Bond

One of the most powerful applications of the 1,2,3-triazole ring in drug design is its role as a bioisostere for the amide bond.[9][11] Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic profile.

The 1,4-disubstituted 1,2,3-triazole is an excellent mimic of the trans-amide bond, while the 1,5-disubstituted isomer can mimic the cis-amide bond.[5][14] This mimicry is attributed to several key similarities:

-

Similar Geometry and Size: The distance between the substituents on a 1,4-disubstituted triazole is comparable to that of a trans-amide bond.[15]

-

Comparable Dipole Moment: The triazole ring possesses a strong dipole moment that is similar in magnitude to that of an amide bond.[4]

-

Hydrogen Bonding Capabilities: As mentioned earlier, the triazole ring can act as both a hydrogen bond donor and acceptor, effectively replicating the hydrogen bonding pattern of an amide.[9][11]

The replacement of a metabolically labile amide linkage with a robust triazole ring can significantly enhance the metabolic stability of a drug candidate, a crucial factor in improving its in vivo efficacy.[4]

| Feature | trans-Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | Reference(s) |

| Distance between Substituents | ~3.8 Å | ~4.9 - 5.1 Å | [4][15] |

| Dipole Moment | ~3.5 D | ~4.5 D | [4] |

| Hydrogen Bonding | H-bond donor (N-H) & acceptor (C=O) | H-bond donor (C-H) & acceptor (N2, N3) | [4][11] |

| Metabolic Stability | Susceptible to proteolysis | High | [4] |

Table 3: Comparison of trans-Amide Bond and 1,4-Disubstituted 1,2,3-Triazole

Synthesis of 1,2,3-Triazoles: The Power of "Click" Chemistry

The widespread use of the 1,2,3-triazole scaffold in drug discovery was revolutionized by the advent of "click chemistry," a concept introduced by K. Barry Sharpless.[16][17] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, providing a highly efficient, regioselective, and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[18][19]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

-

Terminal alkyne (1.0 eq)

-

Azide (B81097) (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

-

Sodium ascorbate (B8700270) (0.05-0.2 eq)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

-

Nitrogen or Argon atmosphere (optional but recommended)

Procedure:

-

To a reaction vessel, add the terminal alkyne and the azide.

-

Dissolve the reactants in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

-

To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the in situ reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the synthesis of 1,5-disubstituted 1,2,3-triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice.[1][8][20]

Materials:

-

Terminal alkyne (1.1 eq)

-

Azide (1.0 eq)

-

Ruthenium catalyst (e.g., CpRuCl(COD) or [CpRuCl]₄) (0.01-0.05 eq)

-

Anhydrous, non-protic solvent (e.g., toluene, THF, 1,2-dichloroethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the azide and the anhydrous solvent.

-

Add the terminal alkyne to the solution.

-

Add the ruthenium catalyst to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 45-80 °C), depending on the catalyst and substrates used.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.

Role in Signaling Pathways and Enzyme Inhibition

The unique structural and electronic properties of the 1,2,3-triazole ring make it an effective pharmacophore for interacting with various biological targets, including enzymes and receptors involved in critical signaling pathways.

Inhibition of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[21] Certain 1,2,3-triazole-containing rapamycin (B549165) derivatives have been shown to inhibit the phosphorylation of mTOR and its downstream effectors, such as p70S6K1 and 4EBP1, thereby arresting the cell cycle and inducing apoptosis in cancer cells.[19][21]

Caption: Inhibition of the mTOR signaling pathway by a 1,2,3-triazole-containing rapamycin derivative.

Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[22] Some 1,2,3-triazole-containing hybrids have demonstrated the ability to inhibit the Wnt signaling pathway, leading to the suppression of cancer cell migration and colony formation.[22]

Caption: Modulation of the Wnt signaling pathway by a 1,2,3-triazole-containing hybrid compound.

Enzyme Inhibition

The 1,2,3-triazole scaffold is a common feature in a multitude of enzyme inhibitors. Its ability to engage in specific interactions within the active site of an enzyme makes it a valuable component in the design of potent and selective inhibitors. For example, 1,2,3-triazole derivatives have been developed as inhibitors of various enzymes, including kinases, cholinesterases, and carbonic anhydrase.[10][18][23][24] The nitrogen atoms of the triazole ring can coordinate with metal ions in the active site of metalloenzymes or form crucial hydrogen bonds with amino acid residues.[25]

Conclusion

The 1,2,3-triazole ring is a uniquely versatile and powerful scaffold in modern drug discovery. Its inherent stability, distinct electronic properties, and capacity for specific molecular interactions have solidified its role as a privileged pharmacophore and a reliable bioisosteric replacement for the amide bond. The development of highly efficient synthetic methods, particularly the copper-catalyzed azide-alkyne cycloaddition, has made this heterocyclic core readily accessible, enabling the rapid generation of diverse compound libraries for drug screening and lead optimization. As our understanding of its nuanced interactions with biological targets continues to grow, the 1,2,3-triazole ring is poised to remain a central element in the design of the next generation of therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 15. broadpharm.com [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 20. chesci.com [chesci.com]

- 21. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities [mdpi.com]

- 24. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl-4-phenyl-1,2,3-triazole: Chemical and Physical Properties

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-benzyl-4-phenyl-1,2,3-triazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details the compound's synthesis, purification, and characterization, presenting key data in a structured format and outlining detailed experimental protocols.

Core Chemical and Physical Properties

1-Benzyl-4-phenyl-1,2,3-triazole is a white solid crystalline compound. Its core properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Melting Point | 124-129 °C | [2][3] |

| Appearance | White solid (crystals) | [2] |

| Solubility | Soluble in common organic solvents like Dichloromethane (B109758) (DCM) and Chloroform (B151607) (CHCl₃). Recrystallized from ethanol (B145695) (EtOH). | [2][4] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR (CDCl₃) | δ 7.81-7.79 (m, 2H), 7.66 (s, 1H), 7.42-7.30 (m, 8H), 5.58 (s, 2H) | [3] |

| ¹³C NMR (CDCl₃) | δ 148.1, 134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6, 119.5, 54.1 | [3] |

| Mass Spectrometry (MS) | m/z 236.13 (M+H⁺) | [3] |

| Infrared (IR) (KBr) | νmax/cm⁻¹ 3133, 3084, 3035, 1495, 1457, 1221, 1189, 1071, 1048, 976, 832, 739, 719, 693 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 1-benzyl-4-phenyl-1,2,3-triazole are provided below. These protocols are essential for the reproducible preparation and analysis of the compound.

Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient synthesis of 1-benzyl-4-phenyl-1,2,3-triazole is through a copper(I)-catalyzed 1,3-dipolar cycloaddition between benzyl (B1604629) azide (B81097) and phenylacetylene (B144264), a classic example of "click chemistry".[5]

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve benzyl azide (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.0 mmol, 1.0 equiv.) in a 1:1 mixture of t-BuOH and water (10 mL total volume).

-

To this stirring solution, add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv.) followed by sodium ascorbate (0.1 mmol, 0.1 equiv.). The sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Recrystallization

The crude 1-benzyl-4-phenyl-1,2,3-triazole can be purified by recrystallization to obtain a crystalline solid.[3][4]

Materials:

-

Crude 1-benzyl-4-phenyl-1,2,3-triazole

-

Ethanol (EtOH)

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper to remove the charcoal.

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

-

Further cooling in an ice bath can promote maximum crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Prepare a KBr pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a thin solid film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), dropping the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]

-

Place the pellet or plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

3. Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Further dilute an aliquot of this solution to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with liquid chromatography (LC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1-benzyl-4-phenyl-1,2,3-triazole.

Potential Applications in Research and Drug Development

The 1,2,3-triazole moiety is a well-known pharmacophore and is present in a number of approved drugs. Derivatives of 1-benzyl-4-phenyl-1,2,3-triazole have been investigated for their potential biological activities, including as inhibitors of prostaglandin (B15479496) synthesis.[6] The synthetic accessibility and stability of this scaffold make it an attractive starting point for the development of new therapeutic agents. Further research into its biological properties and structure-activity relationships is warranted.

References

A-Z of 1,2,3-Triazole Derivatives: A Deep Dive into Their Biological Significance and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including metabolic stability, capacity for hydrogen bonding, and dipole character, make it an attractive component in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of 1,2,3-triazole derivatives and details the key synthetic methodologies for their preparation, with a focus on the revolutionary "click" chemistry.

Biological Importance: A Multi-Target Scaffold

1,2,3-Triazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for treating a wide array of diseases. Their ability to interact with various biological targets is a key driver of their therapeutic potential.[1][2][3]

Anticancer Activity

A significant body of research highlights the potent anticancer properties of 1,2,3-triazole-containing compounds.[4] These molecules exert their effects through various mechanisms of action, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[5][6] For instance, certain 1,2,3-triazole hybrids have been shown to inhibit tubulin polymerization, a critical process for cell division, while others act as inhibitors of protein kinases like Src kinase, which are often overactive in cancer cells.[5][7]

-

Mechanism of Action: Many 1,2,3-triazole derivatives function as inhibitors of crucial cellular processes in cancer cells. For example, some have been found to arrest the cell cycle, preventing cancer cells from proliferating.[6] Others induce apoptosis by interfering with proteins that regulate cell death, such as the Bax/Bcl-xL protein-protein interaction.[8] The structural rigidity and planar nature of the triazole ring can also facilitate intercalation into DNA, leading to DNA damage and cell death.[9]

| Compound Type | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| 1,2,3-Triazole-Chalcone Hybrids (7a,c) | A549 (Lung) | 8.67 and 9.74 | Doxorubicin | 3.24 |

| 1,2,3-Triazole-Coumarin Hybrids (4a,b) | A549 (Lung) | 2.97 and 4.78 | Cisplatin | 24.15 |

| 1,2,3-Triazolo(4,5-d)pyrimidine (43) | NCI-H1650 (Lung) | 2.37 | 5-Fluorouracil | 7.86 |

| 1,2,3-Triazole-Betulinic Acid Hybrids | A549 (Lung) | 3.7 - 9.0 | Betulinic Acid | 23.0 |

| Phosphonate-1,2,3-Triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | Not specified |

| 1,2,3-Triazole-Amino Acid Conjugate (7) | HepG2 (Liver) | <10 | Ellipticine | Not specified |

Table 1: In Vitro Anticancer Activity of Selected 1,2,3-Triazole Derivatives. Data sourced from[5][6][8].

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens presents a major global health challenge. 1,2,3-Triazole derivatives have shown significant promise as novel antimicrobial and antifungal agents.[10][11][12] They can act as inhibitors of essential microbial enzymes like DNA gyrase and topoisomerase IV.[13] Hybrid molecules incorporating 1,2,3-triazoles with other bioactive moieties, such as indoles or pyrazolones, have demonstrated potent activity against drug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[14]

-

Mechanism of Action: The antimicrobial action of these compounds often involves the disruption of bacterial cell wall synthesis or interference with DNA replication.[13][15] In fungi, they can inhibit enzymes crucial for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

| Compound Class | Pathogen(s) | MIC (µg/mL) | Reference Drug |

| Indole-Pyrazolone-1,2,3-Triazole Hybrids (5e, 5h, 5i) | Acinetobacter baumannii | 10 | Chloramphenicol, Ampicillin |

| Indole-Pyrazolone-1,2,3-Triazole Hybrids (5d, 5h, 5i, 5l, 5m, 5n) | Candida albicans, Aspergillus niger | 50 | Not specified |

| 1,2,3-Triazole Glycosides | Staphylococcus aureus | Potent | Ampicillin |

| 1,2,3-Triazole Glycosides | Candida albicans, Aspergillus niger | Promising | Nystatin |

Table 2: Antimicrobial and Antifungal Activity of 1,2,3-Triazole Derivatives. Data sourced from[14][15].

Antiviral Activity

1,2,3-Triazoles are integral components of several antiviral drugs and drug candidates.[16][17] They have shown activity against a wide range of viruses, including influenza virus, human immunodeficiency virus (HIV), hepatitis B and C viruses, and SARS-CoV-2.[16][17][18][19] The triazole moiety can act as a bioisostere for other functional groups, enhancing the binding affinity of the molecule to viral proteins.[18]

-

Mechanism of Action: The antiviral mechanisms are diverse and target-specific. For instance, some derivatives inhibit viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[18] Others have been shown to interfere with viral replication processes.

| Compound Type | Virus | Activity Metric |

| (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines | Influenza A (H1N1, H3N2) | >90% reduction in infectivity |

| Quinolone–triazole conjugates | SARS-CoV-2 | High antiviral activity & selectivity index |

| 1-benzyl-1H-1,2,3-triazoles-carbohydrate conjugates | HIV | Greater cytotoxic effect and selectivity index than reference drugs |

Table 3: Antiviral Activity of Selected 1,2,3-Triazole Derivatives. Data sourced from[18][19].

Other Biological Activities

The versatility of the 1,2,3-triazole scaffold extends to other therapeutic areas, including:

-

Anti-inflammatory activity [1]

-

Antidiabetic properties [1]

-

Antitubercular effects [5]

-

Anticholinesterase activity , relevant for Alzheimer's disease treatment[20]

Synthesis of 1,2,3-Triazole Derivatives: The Power of "Click" Chemistry

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click" chemistry, a term coined by K. Barry Sharpless.[21] These reactions are characterized by high yields, mild reaction conditions, and the formation of inoffensive byproducts.[22]

Huisgen 1,3-Dipolar Cycloaddition

The classical synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. However, this thermal reaction often requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers.[21][22]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction.[21] It dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[22][23] This reaction is robust, tolerant of a wide range of functional groups, and can be performed in aqueous media.[23][]

References

- 1. tandfonline.com [tandfonline.com]

- 2. An Overview on Biological Activities of 1,2,3-Triazole Derivatives [kr.cup.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR) | Semantic Scholar [semanticscholar.org]

- 13. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-...: Ingenta Connect [ingentaconnect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 18. mdpi.com [mdpi.com]

- 19. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. Click Chemistry [organic-chemistry.org]

An In-depth Technical Guide to the Thermal Huisgen Cycloaddition of Benzyl Azide and Phenylacetylene

This guide provides a comprehensive technical overview of the thermal Huisgen 1,3-dipolar cycloaddition reaction between benzyl (B1604629) azide (B81097) and phenylacetylene (B144264). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this fundamental transformation for the synthesis of 1,2,3-triazole scaffolds.

Introduction

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. The thermal variant of this reaction between an azide and an alkyne provides a direct route to 1,2,3-triazoles, a structural motif of significant interest in medicinal chemistry due to its wide range of biological activities. This guide focuses on the uncatalyzed, thermal reaction of benzyl azide with phenylacetylene, a model system that yields a mixture of 1,4- and 1,5-diphenyl-1,2,3-triazole. Understanding the principles of this thermal process is crucial for appreciating the advancements and advantages of catalyzed "click" chemistry approaches. The thermal reaction, while often less efficient and non-regioselective compared to its catalyzed counterparts, serves as a foundational concept in triazole synthesis.

Reaction Mechanism and Regioselectivity

The thermal Huisgen cycloaddition is a concerted, pericyclic reaction that proceeds through a single transition state. The reaction involves the [3+2] cycloaddition of the 1,3-dipole (benzyl azide) and the dipolarophile (phenylacetylene).

A key characteristic of the thermal cycloaddition of unsymmetrical alkynes like phenylacetylene is the formation of a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles. The ratio of these isomers is dependent on the electronic and steric properties of the substituents on both the azide and the alkyne. For the reaction between benzyl azide and phenylacetylene, the two regioisomers are formed in roughly equal proportions.

Quantitative Data

The following tables summarize key quantitative data for the thermal Huisgen cycloaddition of benzyl azide and phenylacetylene, including comparative data for the copper-catalyzed reaction to highlight the differences in efficiency and regioselectivity.

Table 1: Reaction Conditions and Yields

| Reaction Type | Catalyst | Temperature (°C) | Time (h) | Solvent | Total Yield (%) | Regioselectivity (1,4:1,5) |

| Thermal | None | ~100 | 18-24 | Toluene or neat | ~90 | ~1:1 |

| Cu(I)-catalyzed | Cu(I) source | Room Temp. - 80 | 1-12 | Various | >95 | >98:2 (1,4-isomer) |

Table 2: Kinetic and Thermodynamic Parameters (Representative Data for Thermal Azide-Alkyne Cycloaddition)

| Parameter | Value | Notes |

| Activation Energy (Ea) | ~82 kJ/mol | For a similar bulk azide-alkyne cycloaddition. |

| Enthalpy of Activation (ΔH‡) | ~80 kJ/mol | |

| Entropy of Activation (ΔS‡) | Negative | Consistent with a highly ordered, concerted transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | High | Explains the need for elevated temperatures. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, benzyl azide, and for carrying out the thermal cycloaddition with phenylacetylene.

Synthesis of Benzyl Azide

Benzyl azide is a common precursor and can be synthesized from benzyl bromide and sodium azide via a nucleophilic substitution reaction.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 - 1.5 equivalents) in DMSO or DMF.

-

To this solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain benzyl azide as a colorless oil.

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and dispose of waste properly. Organic azides are potentially explosive and should be handled with care, avoiding heat and shock.

Thermal Cycloaddition of Benzyl Azide and Phenylacetylene

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Toluene (or neat)

-

Ethyl acetate (B1210297)

Procedure:

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine benzyl azide (1.0 equivalent) and phenylacetylene (1.0-1.2 equivalents). The reaction can be performed neat or in a high-boiling solvent such as toluene.

-

Heat the reaction mixture to 95-100 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product, a mixture of 1,4- and 1,5-diphenyl-1,2,3-triazole, can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent. The two isomers can be separated, although they may have similar polarities.

-

Characterize the isolated isomers by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data:

-

1,4-Diphenyl-1,2,3-triazole: ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (s, 1H), 7.92 (d, J=7.3 Hz, 2H), 7.81 (d, J=7.7 Hz, 2H), 7.56 (t, J=7.7 Hz, 2H), 7.47 (t, J=7.4 Hz, 3H), 7.38 (t, J=7.4 Hz, 1H). ¹³C NMR (CDCl₃, 101 MHz): δ 147.4, 136.1, 129.2, 128.8, 127.9, 127.8, 127.4, 124.9, 119.6, 116.6.

-

1,5-Diphenyl-1,2,3-triazole: ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (s, 1H), 7.47-7.24 (m, 8H), 7.10-7.06 (m, 2H), 5.55 (s, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 138.1, 135.6, 133.2, 129.4, 128.9, 128.8, 128.1, 127.1, 126.9, 51.7.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of the triazole products.

Relevance to Drug Development

While the thermal Huisgen cycloaddition is often superseded by the more efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry in modern drug discovery, a thorough understanding of the thermal process remains fundamental. The 1,2,3-triazole core is a key pharmacophore in numerous approved drugs and clinical candidates, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups.

A deep knowledge of the thermal reaction provides a baseline for appreciating the significant rate acceleration and control of regioselectivity offered by catalytic methods. This understanding is crucial for the rational design of synthetic routes to novel triazole-containing drug candidates. Furthermore, in specific cases where metal catalysts are undesirable due to potential toxicity or interference with other functional groups, the thermal cycloaddition, despite its limitations, may still be a viable synthetic strategy.

Conclusion

The thermal Huisgen cycloaddition of benzyl azide and phenylacetylene is a classic example of a 1,3-dipolar cycloaddition, providing a direct but non-regioselective route to 1,4- and 1,5-diphenyl-1,2,3-triazoles. This in-depth guide has provided a detailed overview of the reaction mechanism, quantitative data, and comprehensive experimental protocols. While catalyzed versions of this reaction are now more prevalent in drug development due to their superior efficiency and control, a fundamental understanding of the thermal process is indispensable for organic and medicinal chemists. The data and protocols presented herein serve as a valuable resource for researchers working on the synthesis and application of triazole-based compounds.

The 1,2,3-Triazole Scaffold: A Versatile Pharmacophore System in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety, a five-membered heterocyclic ring containing three adjacent nitrogen atoms, has emerged as a privileged pharmacophore in medicinal chemistry.[1][2] Its unique combination of physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and a significant dipole moment, makes it an attractive scaffold for the design of novel therapeutic agents.[3][4] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the use of the 1,2,3-triazole core by providing a highly efficient and regioselective method for its synthesis.[4][5][6] This guide provides a comprehensive overview of the 1,2,3-triazole system, detailing its synthesis, its role as a pharmacophore and bioisostere, and its application in the development of anticancer, antimicrobial, antiviral, and anti-neurodegenerative agents.

Synthesis of 1,2,3-Triazoles: The Power of Click Chemistry

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most prominent method for the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction (CuAAC) offers exceptional control over the regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[4][5]

General Experimental Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A representative procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles is as follows:

-

Reactant Preparation: An organic azide (B81097) (1.0 eq.) and a terminal alkyne (1.0 eq.) are dissolved in a suitable solvent system, often a mixture of t-butanol and water or DMF and water.[7]

-

Catalyst Addition: A solution of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (typically 1-5 mol%), and a reducing agent, sodium ascorbate (B8700270) (typically 10-20 mol%), are added to the reaction mixture.[7] Alternatively, a Cu(I) source like copper(I) iodide can be used directly.

-

Reaction Execution: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 60-70 °C) and monitored by thin-layer chromatography (TLC).[7]

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[8] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

1,2,3-Triazoles in Anticancer Drug Discovery

The 1,2,3-triazole scaffold is a prominent feature in a multitude of compounds with potent anticancer activity. These compounds often act through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases, as well as the induction of apoptosis.[4]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Albiziabioside A derivative | HCT116 | 5.19 | [4] |

| Ent-kaurene diterpenoid derivative | MGC-803, PC-3 | 0.6 | [4] |

| Wogonin-based chimera | MCF-7 | 17 | [4] |

| Bavachinin derivative | A549, HCT-116 | 7.72, 7.13 | [4] |

| Podophyllotoxin derivative | A549 | 0.0211 - 0.0294 | [2] |

| Betulinic acid derivative | A549 | 3.7 - 9.0 | [2] |

| Naphthoquinone derivative | A549 | 9.19 | [2] |

| Phosphonate derivative | HT-1080 | 15.13 | [8] |

| Tetrahydrocurcumin derivative | HCT-116 | 1.09 | [9] |

Experimental Protocol for In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) and incubated for a further 24-48 hours.[8]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for 4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curves.

1,2,3-Triazoles in Antimicrobial Drug Discovery

The 1,2,3-triazole nucleus is a key component of many compounds exhibiting potent antibacterial and antifungal activities. These compounds often function by inhibiting essential microbial enzymes or disrupting cell membrane integrity.

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1,2,3-Triazole-4,5-diester | S. aureus (Gram +) | 64 - 512 | [10] |

| E. coli (Gram -) | 64 - 512 | [10] | |

| Fungi | 128 - 512 | [10] | |

| 1,2,3-Triazole diacid hydrazide | S. aureus (Gram +) | 32 - 256 | [10] |

| E. coli (Gram -) | 16 - 256 | [10] | |

| Fungi | 32 - 256 | [10] | |

| Paeonol derivatives | S. aureus, E. coli | >100 | [11] |

Experimental Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

1,2,3-Triazoles in Antiviral Drug Discovery

1,2,3-triazole-containing nucleoside and non-nucleoside analogues have shown significant promise as antiviral agents, particularly against influenza and other RNA viruses.[12] These compounds can interfere with viral replication by targeting viral enzymes like RNA-dependent RNA polymerase.[12]

Quantitative Data on Antiviral Activity

| Compound Class | Virus | IC50 (µM) | Selectivity Index (SI) | Reference |

| 1,2,3-Triazolyl pyrimidine (B1678525) analogue | Influenza A/PR/8/34 (H1N1) | 9 | 16 | [12] |

Experimental Protocol for In Vitro Antiviral Activity Assay

-

Cell Culture: A suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) cells for influenza) is cultured in 96-well plates.

-

Viral Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are treated with different concentrations of the test compounds.

-

Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

-

Assessment of Viral Activity: The antiviral effect can be assessed by various methods, such as measuring the viral-induced cytopathic effect (CPE), quantifying viral antigens by ELISA, or determining viral RNA levels by RT-qPCR.

-

IC50 and SI Calculation: The IC50 (the concentration that inhibits 50% of viral activity) and the CC50 (the concentration that causes 50% cytotoxicity to the host cells) are determined. The selectivity index (SI = CC50/IC50) is then calculated to assess the therapeutic window of the compound.

1,2,3-Triazoles in the Treatment of Neurodegenerative Diseases

1,2,3-triazole derivatives are being actively investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. A key strategy involves the inhibition of cholinesterase enzymes (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), which leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[13][14]

Quantitative Data on Cholinesterase Inhibition

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Genipin analogue | BuChE | 31.77 | [1] |

| Hydrazone hybrid | AChE | 5.23 | [14] |

| Hydrazone hybrid | BuChE | 3.39 | [14] |

| Thienobenzo-1,2,3-triazole | BuChE | 0.098 | [15] |

| Quinoline conjugate | hAChE | 109 | [13] |

Experimental Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Enzyme Inhibition: The enzyme is pre-incubated with various concentrations of the test compound for a specific period.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement: The rate of color formation is monitored spectrophotometrically at 412 nm.

-

IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Conclusion

The 1,2,3-triazole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic accessibility via click chemistry, coupled with its favorable physicochemical properties, has enabled the rapid development of diverse compound libraries with a wide spectrum of biological activities. From potent anticancer agents that induce apoptosis and arrest the cell cycle, to novel antimicrobial and antiviral compounds, and promising cholinesterase inhibitors for the treatment of Alzheimer's disease, the 1,2,3-triazole moiety continues to be a source of inspiration for the design of next-generation therapeutics. The data and protocols presented in this guide underscore the immense potential of this versatile pharmacophore system and provide a solid foundation for future research and development in this exciting field.

References

- 1. New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer’s Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Chemical Ligation: A Technical Guide to the Discovery of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The year 2002 marked a watershed moment in chemical synthesis with the independent and near-simultaneous discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by the research groups of K. Barry Sharpless at The Scripps Research Institute and Morten Meldal at the Carlsberg Laboratory in Denmark.[1][2][3] This reaction, a powerful and versatile method for forming 1,4-disubstituted 1,2,3-triazoles, quickly became the flagship example of "click chemistry," a concept introduced by Sharpless in 2001.[1][2][3] CuAAC offers a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, proceeds with remarkable regioselectivity, and exhibits exceptional tolerance to a wide array of functional groups and reaction conditions.[4] This guide provides a detailed technical overview of the seminal discoveries, including quantitative data from the original publications, experimental protocols, and a visualization of the core reaction mechanism.

A Tale of Two Discoveries: Sharpless and Meldal

The beauty of the CuAAC discovery lies in its independent verification by two distinguished research groups, each approaching from a different perspective.

The Sharpless and Fokin Contribution:

Working at The Scripps Research Institute, Valery V. Fokin and K. Barry Sharpless reported their findings in Angewandte Chemie International Edition. Their work showcased the reaction's broad applicability in solution-phase synthesis. A key aspect of their initial report was the in situ generation of the active Cu(I) catalyst from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent, sodium ascorbate (B8700270). This practical approach circumvented the need to handle potentially unstable Cu(I) salts directly.[1][4]

The Meldal Contribution:

Simultaneously, Morten Meldal's group at the Carlsberg Laboratory in Denmark published their discovery in the Journal of Organic Chemistry. Their research focused on the application of the copper-catalyzed cycloaddition in the context of solid-phase peptide synthesis. This demonstrated the reaction's robustness and compatibility with complex biological molecules, paving the way for its widespread use in bioconjugation.[2][5]

Quantitative Analysis of the Seminal Discoveries

The initial publications by both groups provided compelling quantitative data that highlighted the efficiency and broad scope of the CuAAC reaction. Below are structured tables summarizing the results from these landmark papers.

Table 1: Representative Examples from Rostovtsev, Fokin, and Sharpless (2002)

| Entry | Azide (B81097) | Alkyne | Product | Yield (%) |

| 1 | Benzyl (B1604629) azide | Phenylacetylene (B144264) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 91 |

| 2 | Phenyl azide | 1-Octyne | 1-Phenyl-4-hexyl-1H-1,2,3-triazole | 88 |

| 3 | (Azidomethyl)benzene | 3-Phenyl-2-propyn-1-ol | (1-(Phenylmethyl)-1H-1,2,3-triazol-4-yl)methanol | 95 |

| 4 | 1-Azidoadamantane | Phenylacetylene | 1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole | 89 |

| 5 | Ethyl 2-azidoacetate | 1-Ethynyl-4-fluorobenzene | Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)acetate | 98 |

Reactions were typically performed at room temperature in a 1:1 mixture of water and tert-butanol (B103910) using 1 mol% CuSO₄·5H₂O and 5 mol% sodium ascorbate.[1]

Table 2: Representative Examples from Tornøe, Christensen, and Meldal (2002) on Solid Support

| Entry | Resin-Bound Alkyne | Azide | Purity (%) |

| 1 | Propargyl-functionalized resin | Benzyl azide | >95 |

| 2 | Propargyl-functionalized resin | 2-Azido-2-methylpropanoic acid | >95 |

| 3 | Propargyl-functionalized resin | Phenyl azide | >95 |

| 4 | Propargyl-functionalized resin | 1-Azidohexane | >95 |

| 5 | Propargyl-functionalized resin | 3'-Azido-3'-deoxythymidine (AZT) | >95 |

Reactions were performed on a solid support in dichloromethane/methanol/diisopropylethylamine (DCM/MeOH/DIPEA) with CuI as the catalyst.[2]

The Core of the Reaction: Mechanism and Catalytic Cycle

The CuAAC reaction proceeds through a stepwise mechanism involving copper(I) acetylide intermediates, which is distinct from the concerted pathway of the thermal Huisgen cycloaddition. This catalytic cycle ensures the high regioselectivity observed.

Figure 1. A simplified representation of the catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Experimental Protocols from the Seminal Publications

The following protocols are adapted from the original 2002 publications and provide a practical guide to performing the CuAAC reaction as it was initially discovered.

Protocol 1: General Procedure for CuAAC in Solution (Sharpless/Fokin)

This protocol is a representative example for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

-

Benzyl azide (133 mg, 1.0 mmol)

-

Phenylacetylene (102 mg, 1.0 mmol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (2.5 mg, 0.01 mmol, 1 mol%)

-

Sodium ascorbate (10 mg, 0.05 mmol, 5 mol%)

-

Water (10 mL)

-

tert-Butanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol).

-

Add a 1:1 mixture of water and tert-butanol (20 mL).

-

To this solution, add sodium ascorbate (0.05 mmol) followed by copper(II) sulfate pentahydrate (0.01 mmol).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water (20 mL).

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Protocol 2: General Procedure for CuAAC on Solid Support (Meldal)

This protocol describes the cycloaddition of an azide to a resin-bound alkyne.

Materials:

-

Propargyl-functionalized solid support (e.g., TentaGel resin, 100 mg, ~0.25 mmol/g loading)

-

Azide (5 equivalents)

-

Copper(I) iodide (CuI) (0.5 equivalents)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Swell the propargyl-functionalized resin (1 eq) in a mixture of DCM/MeOH/DIPEA (8:1:1, v/v/v) in a peptide synthesis vessel.

-

Add the azide (5 eq) to the swollen resin.

-

Add CuI (0.5 eq) to the reaction mixture.

-

Shake the vessel at room temperature for 12-16 hours.

-

Filter the resin and wash sequentially with DCM, DMF, MeOH, and DCM.

-

Dry the resin under vacuum.

-